N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE
Overview
Description
N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position and a naphthalenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE typically involves the reaction of 1-methyl-1H-pyrazole with 2-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine or sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N2-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine: Similar structure but with a benzylamine group instead of a naphthalenesulfonamide group.
N-(1-methyl-1H-pyrazol-3-yl)methyl-2-phenylethanamine: Contains a phenylethanamine moiety instead of a naphthalenesulfonamide group.
Uniqueness
N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a pyrazole ring and a naphthalenesulfonamide group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17-9-8-14(15-17)16-20(18,19)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWMNUZFBLVSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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